[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide
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Overview
Description
[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triphenylphosphanium group, which is known for its stability and reactivity in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of triphenylphosphine with an appropriate bromide source under controlled conditions to form the triphenylphosphanium bromide moiety
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out in solvents like dichloromethane or ethanol, under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of [3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Known for its use as a ligand in coordination chemistry.
Triphenylphosphine: Widely used in organic synthesis as a reducing agent.
[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium chloride: Similar in structure but with a chloride ion instead of bromide.
Uniqueness
[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
IUPAC Name |
[2-methoxyimino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-triphenylphosphanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3P.BrH/c1-26(2,3)30-25(28)24(27-29-4)20-31(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19H,20H2,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRNRPGAGWCFCV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=NOC)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29BrNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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